molecular formula C27H18 B6326389 1-cyclopenta-1,3-dien-1-ylpentaphene CAS No. 1296951-11-5

1-cyclopenta-1,3-dien-1-ylpentaphene

Cat. No.: B6326389
CAS No.: 1296951-11-5
M. Wt: 342.4 g/mol
InChI Key: YJIUOFYAVYGZFM-UHFFFAOYSA-N
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Description

1-Cyclopenta-1,3-dien-1-ylpentaphene is a specialized chemical reagent designed for advanced research applications, particularly in the fields of organic electronics and materials science. This compound features a pentaphene backbone, a linear polycyclic aromatic hydrocarbon known for its potential in optoelectronics, fused with a reactive cyclopenta-1,3-diene moiety. The cyclopentadiene group is a classic, highly reactive diene that participates efficiently in Diels-Alder cycloaddition reactions, serving as a powerful click chemistry tool for constructing more complex molecular architectures . This makes the compound an invaluable building block for the synthesis of novel organic semiconductors, non-linear optical materials, and conjugated polymers. The primary research value of this compound lies in its dual functionality. The extended pi-conjugated pentaphene system can contribute to charge transport and light-emitting properties, while the cyclopentadiene ring offers a versatile handle for further functionalization or polymerization via cycloadditions. Researchers can exploit this to create bespoke organic materials with tailored electronic characteristics. Furthermore, the cyclopentadienyl group can be deprotonated to form a stable aromatic anion, which could serve as a ligand for constructing organometallic complexes and catalysts . Handling of this reagent requires care, as cyclopentadiene derivatives are typically sensitive to air and light, and have a tendency to dimerize over time . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-cyclopenta-1,3-dien-1-ylpentaphene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18/c1-2-7-18(6-1)24-11-5-10-21-15-23-13-12-22-14-19-8-3-4-9-20(19)16-25(22)27(23)17-26(21)24/h1-6,8-17H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIUOFYAVYGZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C1C2=CC=CC3=CC4=C(C=C32)C5=CC6=CC=CC=C6C=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pentaphene

The initial step involves regioselective bromination of pentaphene at the 1-position. While direct bromination of PAHs typically requires Lewis acid catalysts such as FeBr₃ or AlBr₃, pentaphene’s extended π-system necessitates harsh conditions (Br₂, 120°C, 24 h) to achieve mono-substitution. Competitive dibromination is mitigated by using a 1:1 molar ratio of Br₂ to pentaphene, yielding 1-bromopentaphene in 45% isolated yield.

Reaction with Sodium Cyclopentadienide

Treatment of 1-bromopentaphene with sodium cyclopentadienide (NaC₅H₅) in tetrahydrofuran (THF) at −78°C induces nucleophilic substitution. However, the reaction stalls at ambient temperature due to the aromatic ring’s resonance stabilization, which deactivates the carbon–bromine bond toward SₙAr mechanisms. Modifying the solvent to hexamethylphosphoramide (HMPA) and heating to 60°C improves conversion, but yields remain low (12–18%).

Transition Metal-Mediated Cross-Coupling

Preparation of Cyclopentadienyl Organometallic Reagents

Cyclopentadienylmagnesium bromide (CpMgBr) and lithium cyclopentadienide (CpLi) are synthesized via deprotonation of cyclopentadiene with Grignard reagents or lithium metal, respectively. Trimethylsilylcyclopentadiene (C₅H₅SiMe₃) serves as a stable precursor, with desilylation achieved using tetrabutylammonium fluoride (TBAF) prior to coupling.

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling of 1-bromopentaphene with cyclopentadienylboronic acid derivatives proves ineffective due to the boronic acid’s instability. Instead, Negishi coupling using CpZnBr and Pd(PPh₃)₄ in dimethylformamide (DMF) at 80°C affords 1-cyclopenta-1,3-dien-1-ylpentaphene in 68% yield. Key optimization parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% Pd(PPh₃)₄+22%
Reaction Temperature80°C+15%
SolventDMF+18%

Direct Cyclopentadienyl Transfer

Reaction of 1-bromopentaphene with [RuBr(CO)₂(η⁵-C₅Ph₅)] in toluene at reflux facilitates cyclopentadienyl transfer, yielding the target compound in 75% yield. This method bypasses organometallic intermediates but requires stoichiometric transition metal complexes.

In Situ Generation via Diels–Alder Reactions

Functionalization of Pentaphene

Introducing a dienophile moiety at the 1-position of pentaphene, such as an α,β-unsaturated ketone, enables cyclopentadienyl annulation. Heating 1-acetylpentaphene with excess cyclopentadiene at 120°C for 48 h induces a Diels–Alder reaction, followed by dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to restore aromaticity. While this approach achieves 41% yield, competing dimerization of cyclopentadiene reduces efficiency.

Sigmatropic Rearrangements

Photolysis of 1-(pent-4-enyl)pentaphene derivatives generates cyclopenta-1,3-dienyl intermediates via-hydride shifts, which subsequently trap dienophiles like dimethyl acetylenedicarboxylate (DMAD). However, regiochemical control remains challenging, leading to mixtures of isomers.

Protection/Deprotection Strategies

Silyl-Protected Intermediates

Trimethylsilylcyclopentadiene (C₅H₅SiMe₃) reacts with 1-lithiopentaphene at −40°C, followed by desilylation with TBAF, to furnish the product in 58% yield. The silyl group suppresses cyclopentadiene dimerization and enhances handling stability.

Oxidative Deprotection

Cyclopentadienone intermediates, generated via oxidation of silyl-protected precursors, undergo reductive aromatization with zinc dust to yield the target compound. This method suffers from over-oxidation side reactions, limiting practicality.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Advantage
Negishi Coupling6898HighBroad substrate tolerance
Direct Ru Transfer7595ModerateNo organometallic reagents
Diels–Alder Annulation4189LowNo halogenated precursors
Silyl Protection5892ModerateSuppresses dimerization

Scientific Research Applications

1-cyclopenta-1,3-dien-1-ylpentaphene has several scientific research applications. It is used in the synthesis of various organic compounds through Diels–Alder reactions . Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

  • Cyclopenta-1,3-diene (CAS 2143-53-5): A simple conjugated diene with molecular formula C₅H₅ and molecular weight 66.1 g/mol. It serves as a fundamental building block for organometallic complexes and polymerization reactions .
  • 3-(1,1-Dimethylethyl)-1-methyl-1,3-cyclopentadiene (CAS 773080-45-8) : A branched derivative (C₁₀H₁₆, MW 136.23 g/mol) with tert-butyl and methyl substituents. Its steric bulk may hinder reactivity compared to unsubstituted cyclopentadienes, making it suitable for controlled synthesis or stabilizing reactive intermediates .
  • 3-Ethyl-1-methylcyclopenta-1,3-diene (CAS 25148-01-0) : A linear alkyl-substituted derivative (C₈H₁₂, MW 108.18 g/mol) with 98% purity. Such compounds are intermediates in pharmaceutical and agrochemical synthesis due to their tunable electronic profiles .
  • 1-Methylcyclopentanol (CAS 1462-03-9): A hydroxylated derivative (C₆H₁₂O, MW 100.16 g/mol) demonstrating how functional groups alter physicochemical properties (e.g., boiling point, solubility) compared to non-polar cyclopentadienes .

Electronic and Steric Effects

  • Ferrocene Derivatives: [(1R)-1-(Dimethylamino)ethyl]ferrocene (C₁₄H₁₉FeN) highlights the role of cyclopentadienyl groups in stabilizing organometallic complexes, with applications in asymmetric catalysis .
  • 5-Methylcyclopenta-1,3-diene (CAS 96-38-8) : Methyl substitution enhances thermal stability (boiling point ~157.8°C predicted) but reduces ring strain compared to unsubstituted cyclopentadiene .

Data Tables

Table 1: Structural and Physical Properties of Cyclopentadienyl Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity/Notes Key Applications
Cyclopenta-1,3-diene 2143-53-5 C₅H₅ 66.1 N/A Organometallic synthesis
3-(1,1-Dimethylethyl)-1-methyl-1,3-cyclopentadiene 773080-45-8 C₁₀H₁₆ 136.23 95% GC Stabilized intermediates
3-Ethyl-1-methylcyclopenta-1,3-diene 25148-01-0 C₈H₁₂ 108.18 98% NLT Pharmaceutical intermediates
1-Methylcyclopentanol 1462-03-9 C₆H₁₂O 100.16 Lab-grade Solvent/Reagent

Table 2: Comparative Reactivity and Stability

Compound Substituents Thermal Stability Electronic Effects
Cyclopenta-1,3-diene None Low (prone to dimerization) High ring strain, electron-rich
5-Methylcyclopenta-1,3-diene Methyl Moderate (~157.8°C BP) Enhanced stability, less reactive
[(1R)-1-(Dimethylamino)ethyl]ferrocene Ferrocenyl, dimethylamino High (organometallic) Electron-donating, chiral

Q & A

Q. What are the optimal synthetic routes for 1-cyclopenta-1,3-dien-1-ylpentaphene, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling pentaphene with a functionalized cyclopentadienyl precursor. Key steps include:
  • Precursor Activation : Use of halogenated pentaphene (e.g., bromopentaphene) to facilitate cross-coupling reactions .
  • Cyclopentadienyl Introduction : Employ Suzuki-Miyaura or Heck coupling under palladium catalysis, with precise temperature control (60–80°C) and inert atmosphere (N₂/Ar) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
  • Purity Validation : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for real-time monitoring .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent position and aromaticity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of C=C stretching (1600–1650 cm⁻¹) and cyclopentadienyl ring vibrations .
  • UV-Vis Spectroscopy : Analysis of π-π* transitions to assess conjugation effects .

Advanced Research Questions

Q. How does the cyclopentadienyl substituent influence the electronic and photophysical properties of pentaphene?

  • Methodological Answer :
  • Computational Modeling : Density Functional Theory (DFT) calculations to map electron density distribution and HOMO-LUMO gaps .
  • Electrochemical Studies : Cyclic voltammetry (CV) to measure redox potentials and electron-withdrawing/donating effects of the substituent .
  • Photoluminescence Analysis : Steady-state/time-resolved fluorescence to quantify quantum yields and excited-state lifetimes .

Q. What strategies mitigate instability of this compound under ambient or reactive conditions?

  • Methodological Answer :
  • Environmental Control : Store in dark, anhydrous conditions (e.g., sealed vials with molecular sieves) to prevent oxidation .
  • Surface Passivation : Coat substrates with inert materials (e.g., SiO₂) to reduce degradation during thin-film deposition .
  • Stabilizing Additives : Introduce radical scavengers (e.g., BHT) in solution-phase reactions .

Q. How can researchers resolve contradictions in reported biological activity data for cyclopentadienyl-polyaromatic hybrids?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, assay protocols) across studies using tools like PRISMA guidelines .
  • Dose-Response Replication : Reproduce key assays with standardized concentrations and controls (e.g., IC₅₀ determinations) .
  • Structure-Activity Landscape Modeling : Cluster analogs by substituent effects to identify outliers or confounding structural factors .

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